molecular formula C16H17NO4S B6412122 4-(3-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid CAS No. 1261936-29-1

4-(3-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid

Cat. No.: B6412122
CAS No.: 1261936-29-1
M. Wt: 319.4 g/mol
InChI Key: LCSQBEGFKUITOB-UHFFFAOYSA-N
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Description

4-(3-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid is a complex organic compound with a unique structure that includes a sulfamoyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the formation of the benzoic acid moiety through carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(3-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

4-(3-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid
  • 3-Aminophenylboronic acid

Uniqueness

4-(3-N,N-Dimethylsulfamoylphenyl)-3-methylbenzoic acid is unique due to its specific combination of a sulfamoyl group and a benzoic acid moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[3-(dimethylsulfamoyl)phenyl]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-9-13(16(18)19)7-8-15(11)12-5-4-6-14(10-12)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSQBEGFKUITOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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